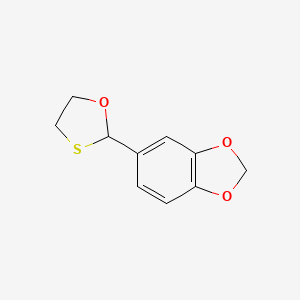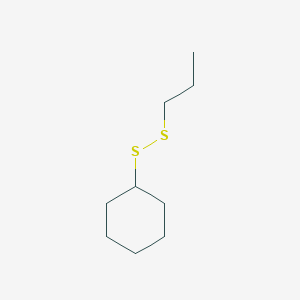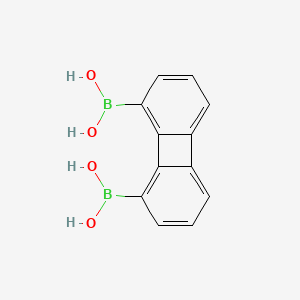![molecular formula C13H22O3 B14252497 Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate CAS No. 273928-94-2](/img/structure/B14252497.png)
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate is an organic compound with a complex structure that includes both ester and alkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate typically involves esterification reactions. One common method is the reaction between hex-2-en-1-ol and but-2-enoic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active alcohol and acid components, which may interact with biological pathways. The alkene group can participate in addition reactions, potentially modifying biomolecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 2-[(hex-2-en-1-yl)oxy]pent-2-enoate
- Propan-2-yl 2-[(hex-2-en-1-yl)oxy]hex-2-enoate
Uniqueness
Propan-2-yl 2-[(hex-2-en-1-yl)oxy]but-2-enoate is unique due to its specific combination of ester and alkene functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry and various research fields.
Properties
CAS No. |
273928-94-2 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
propan-2-yl 2-hex-2-enoxybut-2-enoate |
InChI |
InChI=1S/C13H22O3/c1-5-7-8-9-10-15-12(6-2)13(14)16-11(3)4/h6,8-9,11H,5,7,10H2,1-4H3 |
InChI Key |
BPIFUFUBAQZRFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CCOC(=CC)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


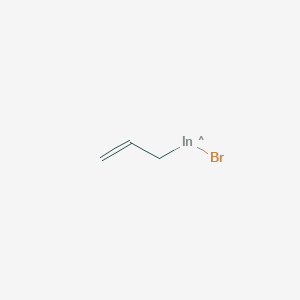
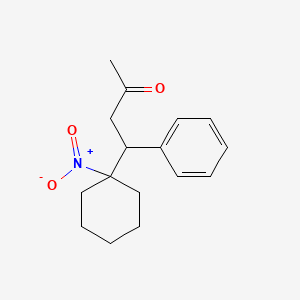
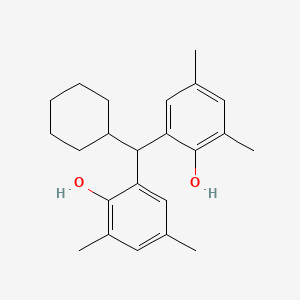
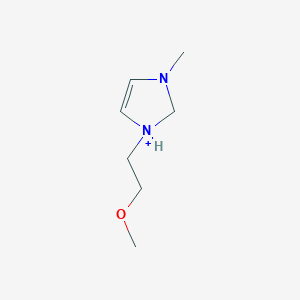
![Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-](/img/structure/B14252427.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]alumane](/img/structure/B14252433.png)
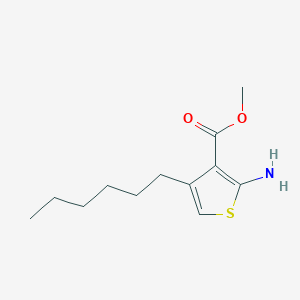
![8-methyl-1H-pyrimido[5,4-c]quinoline-2,4-dione](/img/structure/B14252450.png)
